N-(2,3-dimethoxyphenyl)-3-(1,3-thiazol-2-yloxy)azetidine-1-carboxamide
Description
Properties
IUPAC Name |
N-(2,3-dimethoxyphenyl)-3-(1,3-thiazol-2-yloxy)azetidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O4S/c1-20-12-5-3-4-11(13(12)21-2)17-14(19)18-8-10(9-18)22-15-16-6-7-23-15/h3-7,10H,8-9H2,1-2H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJIFLOFGAUUNTF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)NC(=O)N2CC(C2)OC3=NC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,3-dimethoxyphenyl)-3-(1,3-thiazol-2-yloxy)azetidine-1-carboxamide is a compound of significant interest in pharmacological research due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes:
- Azetidine ring : A four-membered saturated heterocyclic ring.
- Thiazole moiety : A five-membered ring containing sulfur and nitrogen, known for its biological activity.
- Dimethoxyphenyl group : A phenolic structure that may contribute to the compound's interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to modulate various biochemical pathways. Key mechanisms include:
- Enzyme Activation : The compound has been identified as an activator of glucokinase (GK), a crucial enzyme in glucose metabolism. This activation can be beneficial for conditions like type 2 diabetes where glucose homeostasis is impaired .
- Antioxidant Properties : Preliminary studies suggest that the compound exhibits antioxidant activity, which may protect cellular components from oxidative stress. This is particularly relevant in cancer therapy, where oxidative damage plays a significant role in tumor progression .
Efficacy in Cell Lines
In vitro studies have demonstrated the efficacy of this compound against various cancer cell lines. The following table summarizes key findings:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 10.5 | Induction of apoptosis |
| U-937 (Monocytic Leukemia) | 12.1 | Inhibition of cell proliferation |
| HeLa (Cervical Cancer) | 15.0 | Modulation of mitochondrial function |
These results indicate that the compound has a potent cytotoxic effect on cancer cells, suggesting its potential as an anticancer agent.
Study on Glucose Metabolism
A notable study investigated the role of this compound in enhancing glucose uptake in skeletal muscle cells. The findings revealed that the compound significantly increased glucose transporter type 4 (GLUT4) translocation to the cell membrane, thereby facilitating glucose uptake .
Antioxidant Activity Assessment
In another research effort, the antioxidant capacity of the compound was assessed using DPPH and ABTS assays. The results indicated a strong free radical scavenging ability comparable to standard antioxidants like ascorbic acid. This property may contribute to its protective effects against oxidative stress-related diseases .
Comparison with Similar Compounds
Core Heterocycles and Functional Groups
The azetidine core distinguishes the target compound from analogs with larger heterocycles. For example:
- N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B) () features a benzamide group and a 3,4-dimethoxyphenethyl chain but lacks heterocyclic rings, resulting in greater conformational flexibility .
- Thiadiazole-fused derivatives () incorporate a 1,4-benzodioxine-thiadiazole hybrid structure, which enhances electron-deficient character compared to the thiazole in the target compound .
- Patent Example 321 () contains a pyrrolo-pyridazine carboxamide with halogen substituents (difluoro, iodo), offering distinct steric and electronic profiles .
Substituent Positioning
The 2,3-dimethoxyphenyl group in the target compound differs from 3,4-dimethoxyphenyl moieties (e.g., Rip-B in ). Ortho-substituted methoxy groups may sterically hinder binding interactions compared to para-substituted analogs, impacting target selectivity .
Key Reactions
- Amide Coupling : The target compound likely employs amide bond formation between an azetidine carboxylic acid derivative and 2,3-dimethoxyaniline, analogous to the synthesis of Rip-B (benzoyl chloride + phenethylamine, ) .
- Heterocycle Formation : Azetidine synthesis may involve ring-closing strategies distinct from the thiosemicarbazide-mediated thiadiazole formation in or the multi-step halogenation in .
Yield and Complexity
Pharmacological and Physicochemical Properties
Physicochemical Profiles
- Solubility : The thiazole and dimethoxyphenyl groups likely reduce aqueous solubility compared to Rip-B (), which lacks heterocycles .
- Melting Point : While the target compound’s melting point is unreported, Rip-B melts at 90°C, suggesting similar thermal stability for the target if crystallinity is comparable .
Data Table: Key Comparisons with Structural Analogs
Q & A
Basic: What are the optimal synthetic routes for N-(2,3-dimethoxyphenyl)-3-(1,3-thiazol-2-yloxy)azetidine-1-carboxamide, and how can reaction yields be maximized?
Synthesis typically involves multi-step protocols, including coupling reactions between azetidine carboxamide precursors and functionalized thiazole derivatives. Key steps include:
- Azetidine ring formation : Cyclization of β-amino alcohols or via ring-opening of epoxides under basic conditions .
- Thiazole-azetidine coupling : Palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig) to attach the thiazol-2-yloxy group to the azetidine ring .
- Purification : Use of column chromatography (silica gel, eluent: DCM/MeOH) or recrystallization (solvent: ethanol/water) to achieve >95% purity .
Methodological Note : Optimize reaction temperature (60–80°C) and solvent polarity (DMF or DMSO) to enhance nucleophilic substitution efficiency. Monitor intermediates via TLC and confirm final structure via H/C NMR and HRMS .
Basic: How can researchers validate the structural integrity of this compound post-synthesis?
Standard characterization includes:
- Spectroscopic analysis :
- H NMR: Confirm presence of dimethoxyphenyl protons (δ 3.8–4.0 ppm) and azetidine ring protons (δ 3.2–3.5 ppm) .
- IR: Detect carboxamide C=O stretch (~1650 cm) and thiazole C-S-C vibrations (~680 cm) .
- Mass spectrometry : HRMS (ESI+) to verify molecular ion peaks matching the molecular formula (e.g., CHNOS) .
Advanced Tip : Use X-ray crystallography to resolve bond angles and confirm stereochemistry if chiral centers are present .
Advanced: What strategies are recommended for analyzing structure-activity relationships (SAR) of this compound in enzyme inhibition studies?
- Targeted modifications : Systematically vary substituents on the dimethoxyphenyl ring (e.g., replace methoxy with halogens or alkyl groups) to assess electronic effects on binding .
- Biological assays :
- Kinase inhibition : Screen against kinase panels (e.g., EGFR, CDK2) using fluorescence polarization assays .
- Molecular docking : Compare binding poses in homology models (e.g., using AutoDock Vina) to identify critical interactions (e.g., hydrogen bonds with catalytic lysine residues) .
Data Contradiction Tip : If conflicting inhibition data arise (e.g., IC variability), validate assay conditions (e.g., ATP concentration in kinase assays) and confirm compound stability via LC-MS .
Advanced: How can researchers resolve discrepancies in reported pharmacological data (e.g., conflicting IC50_{50}50 values)?
- Reproducibility checks :
- Re-synthesize the compound using documented protocols to rule out batch variability .
- Validate biological assays with positive controls (e.g., staurosporine for kinase inhibition) .
- Meta-analysis : Compare data across studies using standardized metrics (e.g., normalized % inhibition at 10 µM) and account for differences in cell lines (e.g., HCT116 vs. HEK293) .
Example : If one study reports anti-proliferative activity in colon cancer cells (IC = 2 µM) but another shows no effect, assess differences in cell culture conditions (e.g., serum concentration, incubation time) .
Advanced: What mechanistic hypotheses exist for this compound’s interaction with apoptosis-related proteins?
- Bcl-2 family modulation : Thiazole and azetidine moieties may mimic BH3 domains, disrupting Bcl-xL/Bax interactions (supported by fluorescence quenching assays) .
- Caspase activation : Assess cleavage of PARP-1 via Western blot in treated cells (e.g., Jurkat T-cells) to confirm apoptotic pathways .
Methodological Note : Use siRNA knockdown of target proteins (e.g., Bcl-2) to establish causality in observed cytotoxicity .
Basic: What are the key physicochemical properties influencing this compound’s bioavailability?
- LogP : Predicted ~2.8 (via ChemDraw), indicating moderate lipophilicity for membrane permeability .
- Solubility : Poor aqueous solubility (<50 µM); formulate with co-solvents (e.g., PEG 400) for in vivo studies .
- Stability : Monitor degradation in PBS (pH 7.4) at 37°C over 24 hours via HPLC to ensure integrity .
Advanced: How can researchers design derivatives to enhance blood-brain barrier (BBB) penetration for CNS applications?
- Structural modifications :
- Reduce molecular weight (<450 Da) by replacing dimethoxyphenyl with smaller aryl groups .
- Introduce fluorine atoms to improve lipid solubility and BBB transport .
- In vitro models : Use MDCK-MDR1 monolayers to measure permeability (P > 5 × 10 cm/s indicates BBB potential) .
Advanced: What analytical techniques are critical for studying metabolic pathways of this compound?
- In vitro metabolism : Incubate with liver microsomes (human/rat) and analyze metabolites via LC-QTOF-MS .
- Key Phase I reactions : Hydroxylation of the dimethoxyphenyl ring (CYP3A4-mediated) and thiazole ring oxidation .
Contradiction Tip : If in vitro and in vivo metabolite profiles differ, investigate gut microbiota-mediated transformations via fecal incubations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
